Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate
Description
Systematic Nomenclature and Molecular Formula Determination
The systematic identification of benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate begins with its precise molecular formula and comprehensive nomenclature analysis. According to authoritative chemical databases, this compound possesses the molecular formula C22H21NO4 with a molecular weight of 363.4 grams per mole. The Chemical Abstracts Service registry number for this compound is 205259-41-2, providing unambiguous identification within chemical literature and databases.
The International Union of Pure and Applied Chemistry systematic name for this compound is benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate, which precisely describes the substitution pattern and functional groups present in the molecular structure. This nomenclature follows the established conventions for naming benzoate esters where the benzyl group serves as the ester moiety attached to the carboxyl carbon of the benzoic acid derivative. The numbering system begins from the carboxyl carbon as position 1, with subsequent positions numbered sequentially around the aromatic ring.
The molecular structure analysis reveals several key structural identifiers that facilitate accurate compound identification. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C22H21NO4/c1-25-20-12-18(22(24)27-15-17-10-6-3-7-11-17)19(23)13-21(20)26-14-16-8-4-2-5-9-16/h2-13H,14-15,23H2,1H3. This identifier provides a standardized, non-proprietary method for representing the molecular structure that can be universally interpreted by chemical software and databases.
The corresponding InChIKey, RYRBFKYVUCZMJW-UHFFFAOYSA-N, serves as a hashed version of the InChI string, providing a fixed-length identifier that facilitates database searches and chemical structure matching. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)N)OCC3=CC=CC=C3, which encodes the molecular structure in a linear notation format suitable for computational analysis.
Alternative systematic names found in chemical literature include 2-amino-5-methoxy-4-phenylmethoxybenzoic acid benzyl ester and benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity. The compound is also referenced by various database-specific identifiers including SCHEMBL2089698 and other catalog numbers that facilitate commercial sourcing and research applications.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals multiple potential conformational arrangements arising from the rotational freedom around key bonds within the molecular structure. The compound contains several rotatable bonds that can adopt different conformations, particularly around the benzyloxy substituents and the ester linkage connecting the benzyl group to the carboxyl carbon.
The molecular structure exhibits rotational barriers around the aromatic ether bonds, similar to those observed in related compounds containing methoxy and benzyloxy substituents. Research on analogous aromatic ether systems has demonstrated that rotational barriers in anisole derivatives typically range from 2 to 15 kilojoules per mole, depending on the electronic and steric environment. The presence of multiple aromatic ether linkages in this compound creates a complex conformational landscape where multiple rotational barriers must be considered simultaneously.
Theoretical investigations of related compounds have shown that methoxy groups attached to aromatic rings preferentially adopt coplanar conformations with the aromatic plane, minimizing steric interactions while maximizing orbital overlap between the oxygen lone pairs and the aromatic π-system. However, the presence of ortho substituents can significantly alter these conformational preferences through steric hindrance and electronic effects. In the case of this compound, the amino group at position 2 and the benzyloxy group at position 4 create a complex steric environment that influences the preferred conformation of the methoxy group at position 5.
The benzyloxy substituent at position 4 introduces additional conformational complexity due to the presence of two rotatable bonds: the aromatic carbon-oxygen bond and the oxygen-methylene bond connecting to the benzyl group. Studies of similar benzyloxy-substituted aromatic compounds have revealed that these groups can adopt multiple low-energy conformations, with barriers to rotation typically ranging from 5 to 20 kilojoules per mole depending on the substitution pattern and electronic environment.
| Rotatable Bond | Estimated Barrier Range (kJ/mol) | Preferred Conformation |
|---|---|---|
| Methoxy C-O Bond | 2-6 | Coplanar with aromatic ring |
| Benzyloxy C-O Bond | 5-15 | Variable, depends on steric environment |
| Benzyloxy O-CH2 Bond | 3-10 | Extended conformation |
| Ester C-O Bond | 8-25 | Depends on aromatic substitution |
Conformational analysis of the ester linkage reveals that the benzyl ester moiety can adopt various orientations relative to the aromatic ring plane. The rotational barrier around the ester carbon-oxygen bond is influenced by both steric interactions between the benzyl group and aromatic substituents, as well as electronic effects arising from orbital overlap considerations. The amino group at position 2 may participate in intramolecular hydrogen bonding interactions that could stabilize specific conformational arrangements and influence the overall molecular geometry.
The stereochemical complexity of this compound extends beyond simple rotational isomerism to include potential atropisomerism around sterically hindered aromatic-aromatic bonds. While the compound does not contain directly connected aromatic rings, the benzyloxy substituent creates a situation where restricted rotation could potentially lead to observable stereoisomers under certain conditions. Research on related diaryl systems has shown that atropisomeric barriers can range from 40 to 150 kilojoules per mole, depending on the degree of steric congestion.
Comparative Analysis of International Union of Pure and Applied Chemistry-Recommended vs. Common Naming Conventions
The nomenclature of this compound demonstrates the relationship between systematic International Union of Pure and Applied Chemistry naming conventions and commonly used chemical names found in literature and commercial sources. The officially recommended International Union of Pure and Applied Chemistry name, benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate, follows strict systematic rules that prioritize functional group hierarchy and positional numbering.
In this systematic name, the ester functionality takes precedence in the naming hierarchy, with the compound treated as a benzoate ester rather than an aniline derivative. The numbering begins from the carboxyl carbon, designated as position 1, with the amino group located at position 2, the methoxy group at position 5, and the benzyloxy (phenylmethoxy) group at position 4. This numbering system ensures unambiguous identification of substituent positions and maintains consistency with International Union of Pure and Applied Chemistry nomenclature principles.
Common naming variations found in chemical databases and literature include several alternative approaches to describing the same molecular structure. The name "2-amino-5-methoxy-4-phenylmethoxybenzoic acid benzyl ester" represents a descriptive approach that emphasizes the parent carboxylic acid structure and identifies the benzyl group as an ester substituent. This naming convention may be preferred in contexts where the relationship to the parent benzoic acid derivative is particularly relevant.
Another frequently encountered variation is "benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester," which follows Chemical Abstracts Service indexing conventions. This format places the parent compound name first, followed by substituent descriptions and finally the ester designation. The use of "phenylmethoxy" and "phenylmethyl" terminology in place of "benzyloxy" and "benzyl" reflects Chemical Abstracts Service preferences for systematic descriptor terms.
| Naming Convention | Example Name | Context of Use |
|---|---|---|
| International Union of Pure and Applied Chemistry Systematic | benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | Official chemical nomenclature |
| Descriptive Ester Name | 2-amino-5-methoxy-4-phenylmethoxybenzoic acid benzyl ester | Academic literature |
| Chemical Abstracts Service Index Name | benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | Database indexing |
| Common Trade Name | This compound | Commercial suppliers |
The analysis of related compounds in the same chemical family reveals additional nomenclature considerations. The corresponding carboxylic acid, with molecular formula C15H15NO4 and Chemical Abstracts Service number 155666-33-4, is systematically named 2-amino-5-methoxy-4-phenylmethoxybenzoic acid. This parent acid structure provides the basis for the ester nomenclature, with the benzyl group substitution creating the full ester name.
Database synonyms and alternative identifiers demonstrate the diversity of naming approaches used across different chemical information systems. Terms such as "2-amino-4-benzyloxy-5-methoxybenzoic acid benzyl ester" and "SCHEMBL2089698" represent database-specific nomenclature and catalog numbers that facilitate compound identification and cross-referencing. These alternative identifiers serve important functions in chemical database searching and compound procurement processes.
The methyl ester analog of this compound, with molecular formula C16H17NO4, illustrates how ester substitution affects nomenclature patterns. Named as "methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate," this related compound follows parallel naming conventions while specifying the different ester group. Such comparisons highlight the systematic nature of ester nomenclature and the importance of precise ester group identification in chemical naming.
Properties
IUPAC Name |
benzyl 2-amino-5-methoxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-12-18(22(24)27-15-17-10-6-3-7-11-17)19(23)13-21(20)26-14-16-8-4-2-5-9-16/h2-13H,14-15,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBFKYVUCZMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453637 | |
| Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-41-2 | |
| Record name | Phenylmethyl 2-amino-5-methoxy-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205259-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration and Reduction
- Starting Material: Methyl 4-methoxybenzoate.
- Nitration Conditions: Treatment with a nitrating mixture of nitric acid and sulfuric acid to selectively nitrate the 2-position relative to the methoxy group.
- Yield: Approximately 69.4% nitration yield reported.
- Reduction: The nitro group is reduced to an amino group using iron powder in acetic acid or catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.
- Yield: Reduction yields around 73% have been documented.
Benzyloxy Group Introduction
- Protection: The amino group is often protected using Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions during benzylation.
- Reaction: The protected amino intermediate undergoes nucleophilic substitution with benzyl bromide or benzyl chloride in polar aprotic solvents such as acetone or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate.
- Conditions: Reaction temperature is typically maintained between 60–80 °C.
- Optimization: Anhydrous conditions and monitoring by TLC or HPLC improve yields and purity.
- Yield: High yields are achievable with optimized conditions.
Esterification to Benzyl Ester
- The carboxylic acid intermediate can be converted to the benzyl ester via reaction with benzyl alcohol under acidic or coupling reagent conditions, or by transesterification of methyl ester with benzyl alcohol.
- Common reagents include dicyclohexylcarbodiimide (DCC) or oxalyl chloride followed by benzyl alcohol.
- Reaction conditions are mild to moderate temperatures (room temperature to 50 °C).
Deprotection
- Removal of protecting groups (e.g., Boc) is performed under acidic conditions such as trifluoroacetic acid (TFA) treatment to regenerate the free amino group.
- Final purification is typically achieved by recrystallization or chromatographic techniques.
Reaction Types and Conditions Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Nitration | Electrophilic aromatic substitution | HNO3 / H2SO4, 0–5 °C | ~69.4 | Selective for 2-position |
| 2. Reduction | Nitro to amino reduction | Fe powder / AcOH or Pd/C, H2 gas | ~73 | Mild conditions preferred |
| 3. Benzyloxy substitution | Nucleophilic substitution | Benzyl bromide, K2CO3, DMF, 60–80 °C | High | Amino protection recommended |
| 4. Esterification | Ester formation | Benzyl alcohol, DCC or oxalyl chloride, RT–50 °C | Moderate | Alternative transesterification |
| 5. Deprotection | Acidic cleavage | TFA or HCl, RT | High | Regenerates free amino group |
Research Findings and Optimization Notes
- Protection Strategies: Protecting the amino group during benzylation is critical to avoid side reactions such as N-benzylation or polymerization.
- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates in benzyloxy substitution.
- Temperature Control: Elevated temperatures (70–80 °C) improve substitution efficiency but require careful monitoring to prevent decomposition.
- Purification: High-performance liquid chromatography (HPLC) and recrystallization ensure >97% purity.
- Analytical Characterization: Confirmatory techniques include ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Comparative Table of Key Synthetic Steps
| Parameter | Nitration | Reduction | Benzyloxy Substitution | Esterification | Deprotection |
|---|---|---|---|---|---|
| Typical Reagents | HNO3/H2SO4 | Fe/AcOH or Pd/C, H2 | Benzyl bromide, K2CO3, DMF | Benzyl alcohol, DCC | TFA or HCl |
| Temperature Range | 0–5 °C | Room temperature | 60–80 °C | Room temperature to 50 °C | Room temperature |
| Reaction Time | 1–3 hours | Several hours | 12–24 hours | Several hours | 1–2 hours |
| Yield Range (%) | 65–75 | 70–80 | 75–90 | 60–80 | 80–95 |
| Key Considerations | Regioselectivity | Complete reduction | Amino protection needed | Avoid hydrolysis | Complete deprotection |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position of the indole ring is a reactive site for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.
Key Examples:
-
Nucleophilic Substitution:
Under basic conditions (e.g., NaOH, DMF), the bromine can be displaced by nucleophiles such as amines or thiols, yielding derivatives with modified electronic or steric properties . -
Cross-Coupling Reactions:
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the introduction of aryl or alkyl groups. For example, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms 4-arylindole derivatives .
Oxidation and Reduction
The indole ring and amino acid side chain participate in redox transformations.
Oxidation:
-
Indole Ring Oxidation:
Strong oxidants (e.g., KMnO₄, H₂O₂) oxidize the indole ring to form oxindoles or quinoline derivatives, altering biological activity. -
Side Chain Oxidation:
The propanoic acid moiety can undergo decarboxylation under oxidative conditions (e.g., heating with Cu salts) .
Reduction:
-
Indole Ring Reduction:
Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, enhancing solubility. -
Bromine Reduction:
LiAlH₄ may reduce the C-Br bond, though steric hindrance from the indole ring often limits this pathway.
Peptide Coupling Reactions
The amino and carboxylic acid groups facilitate peptide bond formation, enabling integration into larger biomolecules.
Example Protocol:
-
Activation:
The carboxylic acid is activated using EDCl/HOBt in DMF to form an active ester. -
Coupling:
Reaction with an amine (e.g., glyc
Scientific Research Applications
Chemistry: Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It may serve as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The presence of the amino and benzyloxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The methoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ester Group Variation :
- Benzyl vs. Methyl Esters : The benzyl ester (377.39 g/mol) offers higher lipophilicity, enhancing blood-brain barrier penetration, whereas the methyl analog (287.31 g/mol) is more polar, favoring aqueous solubility .
- Carboxylic Acid Analogs : The free carboxylic acid (CAS 155666-33-4) exhibits higher acidity (predicted pKa ~2), enabling salt formation but limiting oral bioavailability due to poor lipid solubility .
Substituent Effects: Bromine Substitution (CAS 1263155-19-6): Bromine’s electronegativity and steric bulk alter electronic properties, making the compound suitable for Suzuki-Miyaura cross-coupling reactions .
Synthetic Utility: Nitro Precursors (CAS 205259-40-1): Nitro-substituted analogs are pivotal intermediates for generating amino groups via reduction, as seen in vandetanib synthesis . Amino Group Protection: The benzyl ester in the target compound protects the carboxyl group during multi-step syntheses, ensuring regioselectivity .
Biological Activity
Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes:
- Amino Group : Contributes to its biological reactivity.
- Methoxy and Benzyloxy Groups : Enhance lipophilicity, facilitating membrane penetration.
- Benzoate Backbone : Provides a framework for various interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies highlight its ability to inhibit the proliferation of cancer cell lines, including breast and leukemia cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The amino group may participate in hydrogen bonding with active sites of enzymes, modulating their activity.
- Receptor Binding : The compound's structural features allow it to bind to various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, it was found to exhibit significant growth inhibition at concentrations as low as 32 µg/mL. The compound showed a growth inhibition percentage (GI) exceeding 73% against Acinetobacter baumannii, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound against various cancer cell lines. Results demonstrated that at a concentration of 10 µM, it significantly reduced cell viability in breast cancer cells by inducing apoptosis. Notably, it exhibited non-cytotoxic effects on normal human cells, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | Moderate | Significant | Enzyme inhibition |
| Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | High | Moderate | Reactive intermediate formation |
| Benzyl 2-amino-4-(methoxy)-5-benzoyloxybenzoate | Low | High | Receptor binding |
Q & A
Q. What are the common synthetic routes for Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate?
The synthesis typically involves Williamson ether synthesis or nucleophilic substitution to introduce the benzyloxy group. For example:
- Step 1 : Protection of the amino group using a benzyloxycarbonyl (Cbz) group.
- Step 2 : Alkylation of the phenolic oxygen using 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF at elevated temperatures (~80–100°C) .
- Step 3 : Deprotection of the amino group under catalytic hydrogenation (H₂/Pd-C) or acidic conditions.
| Reagents/Conditions | Role | Reference |
|---|---|---|
| K₂CO₃, DMF, 80°C | Base and solvent for alkylation | |
| 4-Bromobenzyl bromide | Benzyloxy group donor | |
| Pd-C/H₂ | Deprotection catalyst |
Note : Yield optimization requires careful control of stoichiometry and reaction time .
Q. Which analytical techniques are used for structural characterization?
A combination of NMR , X-ray crystallography (XRD) , and mass spectrometry (MS) is employed:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxy vs. benzyloxy groups).
- XRD : Resolves 3D molecular geometry; SHELX software (e.g., SHELXL) refines crystallographic data .
- HRMS : Validates molecular weight and fragmentation patterns.
| Technique | Key Parameters | Reference |
|---|---|---|
| XRD | Mo-Kα radiation, SHELXL refinement | |
| NMR (DMSO-d₆) | δ 3.8 (methoxy), δ 5.1 (benzyloxy) |
Advanced Questions
Q. How to address challenges in crystallographic refinement of this compound?
Challenges include disordered benzyl groups and twinning . Methodological solutions:
- Disorder Handling : Use PART instructions in SHELXL to model split positions .
- Twinning : Apply TWIN/BASF commands in refinement software .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
Example Workflow :
Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?
Mechanistic assays and molecular docking are key:
- Kinase Inhibition Assays : Measure IC₅₀ values using ATP-competitive luminescence assays.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., tyrosine kinases).
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
| Assay Type | Protocol | Reference |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ Kinase Assay System | |
| Molecular Docking | AutoDock Vina, PDB ID 1ATP |
Q. How to resolve contradictions in synthetic yield or analytical data?
Cross-validation and alternative routes mitigate discrepancies:
- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Isotopic Labeling : ¹³C-labeled intermediates trace reaction pathways.
- Alternative Protecting Groups : Replace benzyl with tert-butyl groups to improve solubility and reduce side reactions .
Case Study : A reported yield of 60% (via K₂CO₃/DMF) increased to 78% using Cs₂CO₃ in THF due to enhanced base strength .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
